molecular formula C8H9BrN2 B1628457 5-Bromo-5,6,7,8-tetrahydroquinoxaline CAS No. 528852-07-5

5-Bromo-5,6,7,8-tetrahydroquinoxaline

Katalognummer B1628457
CAS-Nummer: 528852-07-5
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: STQQSKCWKJEUEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-5,6,7,8-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₁₀N₂ . Structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, and Phthalazine . This white crystalline powder has diverse pharmaceutical and industrial applications.


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 134.18 g/mol .
  • IUPAC Standard InChI : InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

  • 5-Bromo-5,6,7,8-tetrahydroquinoxaline derivatives have been synthesized for use in chemical reactions. For example, the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines yields dicyano tetrahydroquinoxalines alkylated on nitrogen atoms. These compounds can further be used to prepare imides, phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments, demonstrating their utility in organic synthesis (Abramov et al., 2002).
  • Another study discusses the preparation of 5,6,7,8-tetrahydroquinoxaline derivatives containing an oxygen functionality in the 6-position, showcasing the diverse chemistry of these novel tetrahydroquinoxalines (Houminer, 1981).

Cell Turnover Kinetics

  • 5-Bromo-2′-deoxyuridine (BrdU), a related compound, is used to measure cell turnover in vivo. This involves developing mathematical models for the uptake and loss of BrdU in dividing cell populations, allowing quantitative assessments of cell proliferation and loss (Bonhoeffer et al., 2000).

Neurological Research

  • BrdU has also been used in neurological research. For example, neural stem cells exposed to BrdU undergo significant changes, losing the expression of stem cell markers and undergoing glial differentiation. This indicates a potential application in studying stem cell behavior and differentiation (Schneider & d’Adda di Fagagna, 2012).

Drug Discovery

  • Tetrahydroquinoxaline systems derived from perfluoroaromatic precursors, including bromo derivatives, are potential scaffolds for drug discovery. This demonstrates their application in the development of new pharmaceutical compounds (Sandford et al., 2007).

Biological Activity

  • Some derivatives of 5,6,7,8-tetrahydroquinoxaline have shown biological activity. For instance, certain synthesized derivatives were evaluated for their inhibitory activities against BRD4, a protein involved in cancer, indicating potential therapeutic applications (Yang et al., 2016).

Wirkmechanismus

  • Brimonidine (5‑bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-quinoxalin-6-amine) is used to treat glaucoma and ocular hypertension .

Eigenschaften

IUPAC Name

5-bromo-5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQQSKCWKJEUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590170
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-5,6,7,8-tetrahydroquinoxaline

CAS RN

528852-07-5
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6,7,8-tetrahydroquinoxaline (Intermediate 19) (3.08 g, 23.0 mmol, commercially available) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. The reaction mixture was cooled to room temperature and filtered through Celite and concentrated in vacuo gave 5-bromo-5,6,7,8-tetrahydroquinoxaline, (Intermediate 20) (3.8 g, crude).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydroquinoxaline (3.08 g, 23.0 mmol) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. Saturated sodium bicarbonate solution was added (100 mL), the layers were separated and the aqueous phase was extracted with CH2Cl2 (2×200 mL). The organic extracts were dried and concentrated. The crude material contained 1:3:1 ratio (GC) of starting material, mono- and dibromo products which were separated by column chromatography on silica gel using a mixture of 1:1 EtOAc:hexanes to give 5-bromo-5,6,7,8-tetrahydroquinoxaline (3.03 g, 54%) as a brown liquid: 1H NMR (CDCl3): δ 1.99-2.03 (m, 1H), 2.20-2.49 (m, 3H), 2.97-3.10 (m, 1H), 3.11-3.20 (m, 1H), 5.48 (t, 1H, J=1.5 Hz), 8.40 (s, 2H). It should be noted that this material is unstable when exposed to air over 2-3 days and was used immediately in the next reaction.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 2
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 3
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 4
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 5
5-Bromo-5,6,7,8-tetrahydroquinoxaline
Reactant of Route 6
5-Bromo-5,6,7,8-tetrahydroquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.